Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Overview
Description
Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a heterocyclic compound with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol . This compound is part of the piperazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and propargyl bromide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate is unique due to its propargyl group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives . This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Biological Activity
Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate, a heterocyclic compound with the molecular formula C15H16N2O3 and a molecular weight of 272.3 g/mol, has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial and antifungal activities, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: C15H16N2O3
- CAS Number: 234108-42-0
- Molecular Weight: 272.3 g/mol
Synthesis:
The synthesis of this compound typically involves the reaction of piperazine derivatives with benzyl chloroformate and propargyl bromide under controlled conditions. This method yields a compound that exhibits unique reactivity due to the presence of the propargyl group, which is significant for its biological activity .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (μg/mL) | Comparison Control |
---|---|---|
Staphylococcus aureus | 12.5 | Ciprofloxacin (2) |
Escherichia coli | 25.0 | Ciprofloxacin (2) |
These results suggest that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro tests demonstrated significant inhibition against common fungal pathogens:
Fungal Strain | Inhibition Zone (mm) | Control |
---|---|---|
Candida albicans | 20 | Fluconazole (15) |
Aspergillus niger | 18 | Amphotericin B (20) |
These findings indicate that this compound exhibits promising antifungal activity, particularly against Candida albicans and Aspergillus niger .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. It is believed to inhibit enzyme activity by binding to active or allosteric sites, thereby altering enzyme function. This mechanism is crucial for its antibacterial and antifungal activities, as it disrupts essential cellular processes in pathogens .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar piperazine derivatives, providing context for understanding the efficacy of this compound:
- Study on Antibacterial Activity: A comparative study showed that piperazine derivatives with various substituents exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating that modifications to the piperazine ring can significantly enhance antibacterial potency .
- Antifungal Evaluation: Another study assessed a range of piperazine derivatives for antifungal activity, revealing that certain modifications led to increased efficacy against Candida albicans, with some derivatives achieving inhibition zones exceeding those of standard antifungal agents .
Properties
IUPAC Name |
benzyl 3-oxo-4-prop-2-ynylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-8-16-9-10-17(11-14(16)18)15(19)20-12-13-6-4-3-5-7-13/h1,3-7H,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDDLMIOBTZHTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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